1,3-Diethylbenzimidazolium triiodide
Overview
Description
1,3-Diethylbenzimidazolium triiodide is an iodine-containing compound known for its potent antimicrobial and regenerative properties. It is primarily used in the form of an ointment for treating inflammatory and infectious skin diseases, including wounds, ulcers, and burns . The active ingredient in this compound is diethylbenzimidazolium triiodide, which contributes to its therapeutic effects .
Preparation Methods
The synthesis of 1,3-Diethylbenzimidazolium triiodide involves the reaction of diethylbenzimidazole with iodine to form diethylbenzimidazolium triiodide. This reaction typically occurs under controlled conditions to ensure the stability and efficacy of the final product . Industrial production methods focus on maintaining high purity and consistency, often involving advanced purification techniques to remove impurities and by-products.
Chemical Reactions Analysis
1,3-Diethylbenzimidazolium triiodide undergoes several types of chemical reactions, including:
Oxidation: The iodine component can participate in oxidation reactions, which are crucial for its antimicrobial activity.
Reduction: Under certain conditions, the iodine in this compound can be reduced, altering its antimicrobial properties.
Substitution: The benzimidazole ring can undergo substitution reactions, potentially modifying the compound’s activity and stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium thiosulfate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Diethylbenzimidazolium triiodide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying iodine chemistry and its interactions with organic molecules.
Biology: this compound’s antimicrobial properties make it valuable for research on bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 1,3-Diethylbenzimidazolium triiodide is based on the gradual release of active iodine from diethylbenzimidazolium triiodide. This iodine interacts with enzymes and proteins of microorganisms, forming clusters that lead to the death of pathogenic microbes . Additionally, the compound stimulates tissue regeneration by enhancing mitochondrial activity and promoting cell renewal .
Comparison with Similar Compounds
1,3-Diethylbenzimidazolium triiodide is unique due to its combination of antimicrobial and regenerative properties. Similar compounds include:
Povidone-iodine: Another iodine-containing antiseptic, but it lacks the regenerative properties of this compound.
Silver sulfadiazine: Used for treating burns, it has antimicrobial properties but does not promote tissue regeneration as effectively as this compound.
Chlorhexidine: An antiseptic with broad-spectrum antimicrobial activity, but it does not have the same regenerative effects.
This compound stands out due to its dual action of killing pathogens and promoting tissue healing, making it a valuable compound in both medical and industrial applications.
Properties
IUPAC Name |
1,3-diethylbenzimidazol-3-ium;triiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N2.I3/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12;1-3-2/h5-9H,3-4H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJIEWRRYHJREA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=[N+](C2=CC=CC=C21)CC.I[I-]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15I3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208924-36-1 | |
Record name | 1,3-Diethylbenzimidazolium triiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208924361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DIETHYLBENZIMIDAZOLIUM TRIIODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40YRF6YZ3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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